molecular formula C20H27NO B12834853 N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine

N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine

Cat. No.: B12834853
M. Wt: 297.4 g/mol
InChI Key: SIVPUOJYWIUVPF-UHFFFAOYSA-N
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Description

N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine: is an organic compound characterized by the presence of two tert-butyl groups attached to phenyl rings, which are further connected to a hydroxylamine functional group. This compound is notable for its unique reactivity and stability, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Aminoxyl Compounds: One common method involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate.

    Reductive Bromination: Another method involves the reductive bromination of the compound.

Industrial Production Methods: While specific industrial production methods for N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine are not widely documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromine (Br2): Used in reductive bromination reactions.

    Hydrazine Hydrate: Employed in the reduction of aminoxyl compounds.

    Strong Acids: Utilized in acid-catalyzed disproportionation reactions.

Major Products:

    Amine Derivatives: Formed through reductive bromination.

    Phenoxazine Derivatives: Produced via acid-catalyzed disproportionation.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Potential Therapeutic Agents:

Industry:

    Catalysis: The compound’s reactivity can be harnessed in catalytic processes, particularly in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    N,N-Diphenylhydroxylamine: Lacks the tert-butyl groups, resulting in different reactivity and stability.

    N,N-Bis(4-methylphenyl)hydroxylamine: Contains methyl groups instead of tert-butyl groups, leading to variations in steric and electronic properties.

Uniqueness: N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other hydroxylamine derivatives and valuable for specific chemical applications.

Properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

N,N-bis(4-tert-butylphenyl)hydroxylamine

InChI

InChI=1S/C20H27NO/c1-19(2,3)15-7-11-17(12-8-15)21(22)18-13-9-16(10-14-18)20(4,5)6/h7-14,22H,1-6H3

InChI Key

SIVPUOJYWIUVPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)O

Origin of Product

United States

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